ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzoyl group, a trifluoroethoxy group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzoyl and trifluoroethoxy intermediates. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzoyl amide.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable alkylating agent to introduce the trifluoroethoxy group.
Cyclization to Form the Tetrahydrobenzothiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroethoxy and benzoyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: This compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, while the benzoyl and tetrahydrobenzothiophene groups can modulate its overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is unique due to its specific combination of functional groups and core structure.
2,2,2-Trifluoroethanol: A simpler compound that shares the trifluoroethoxy group but lacks the benzoyl and tetrahydrobenzothiophene components.
Benzoyl Chloride: A precursor used in the synthesis of the benzoyl intermediate.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoroethoxy group, a benzoyl group, and a tetrahydrobenzothiophene core. This combination imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H22F3NO4S |
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Molecular Weight |
441.5g/mol |
IUPAC Name |
ethyl 2-[[3-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22F3NO4S/c1-2-29-20(27)17-15-8-3-4-9-16(15)30-19(17)25-18(26)14-7-5-6-13(10-14)11-28-12-21(22,23)24/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,25,26) |
InChI Key |
VVKIAQNVBPWOMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC(=C3)COCC(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC(=C3)COCC(F)(F)F |
Origin of Product |
United States |
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